Dichloro(1,5-cyclooctadiene)ruthenium(II)

Catalog No.
S730155
CAS No.
50982-12-2
M.F
C8H12Cl2Ru
M. Wt
280.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(1,5-cyclooctadiene)ruthenium(II)

CAS Number

50982-12-2

Product Name

Dichloro(1,5-cyclooctadiene)ruthenium(II)

IUPAC Name

(5Z)-cycloocta-1,5-diene;dichlororuthenium

Molecular Formula

C8H12Cl2Ru

Molecular Weight

280.2 g/mol

InChI

InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;;

InChI Key

DMRVBCXRFYZCPR-PGUQZTAYSA-L

SMILES

C1CC=CCCC=C1.Cl[Ru]Cl

Synonyms

Dichloro(1,5-cyclooctadiene)-ruthenium; 1,5-Cyclooctadiene, Ruthenium Complex; (1,5-Cyclooctadiene)ruthenium(II) Chloride Polymer; 1,5-Cyclooctadienedichlororuthenium; Cyclooctadieneruthenium Dichloride; Dichloro(1,5-cyclooctadiene)ruthenium; Dichlo

Canonical SMILES

C1CC=CCCC=C1.Cl[Ru]Cl

Isomeric SMILES

C1C/C=C\CCC=C1.Cl[Ru]Cl

Dehydrogenative Coupling of Amines and Alcohols

Specific Scientific Field: This application falls under the field of Organic Chemistry.

Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used as a catalyst in the dehydrogenative coupling of amines and alcohols. This reaction forms amide linkages, which are common in many organic compounds, including proteins.

Results or Outcomes: The result of this reaction is the formation of an amide bond, which is a key structural component in many organic compounds. This method is considered greener and more environmentally friendly compared to traditional methods of amide bond formation .

Treatment of Lung Adenocarcinoma

Specific Scientific Field: This application is in the field of Medicinal Chemistry and Oncology.

Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in the treatment of lung adenocarcinoma. It is delivered via polymeric micelle-mediated delivery .

Methods of Application: The compound is incorporated into polymeric micelles, which are then used to deliver the compound to the site of the tumor. The exact parameters of the treatment, such as dosage and frequency, would depend on the specifics of the patient’s condition .

Results or Outcomes: While the exact outcomes can vary depending on the specifics of the patient’s condition, the goal of this treatment is to reduce the size of the tumor and improve the patient’s quality of life .

Solution Phase Peptide Synthesis

Specific Scientific Field: This application is in the field of Bioorganic Chemistry.

Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used as a catalyst in solution phase peptide synthesis .

Results or Outcomes: The result of this reaction is the formation of peptide bonds, which are key structural components in proteins .

Synthesis of Alkynes

Specific Scientific Field: This application is in the field of Organic Synthesis.

Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in the synthesis of alkynes .

Results or Outcomes: The result of this reaction is the formation of alkyne bonds, which are key structural components in many organic compounds .

Synthesis of Enediynes

Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in the synthesis of enediynes .

Results or Outcomes: The result of this reaction is the formation of enediyne bonds, which are key structural components in many organic compounds .

‘Click Chemistry’ Tools and Building Blocks

Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in ‘click chemistry’ tools and building blocks .

Results or Outcomes: The result of this reaction is the formation of ‘click chemistry’ tools and building blocks, which are key structural components in many bioorganic compounds .

Dichloro(1,5-cyclooctadiene)ruthenium(II) is a coordination compound of ruthenium, characterized by its unique structure and properties. The compound has the molecular formula C8H12Cl2RuC_8H_{12}Cl_2Ru and is commonly represented as RuCl2(COD)\text{RuCl}_2(\text{COD}), where COD stands for 1,5-cyclooctadiene. This compound appears as an orange to brown solid and is primarily utilized in research settings due to its catalytic properties and potential applications in organic synthesis and materials science .

Ru(COD)Cl₂ itself doesn't possess a specific mechanism of action as it's a precursor complex. However, the ruthenium complexes derived from Ru(COD)Cl₂ through ligand substitution play crucial roles in various catalytic mechanisms. For instance, ruthenium-based metathesis catalysts, generated from Ru(COD)Cl₂, are known to activate and manipulate carbon-carbon double bonds through a well-defined catalytic cycle involving metal-carbene intermediates [].

, particularly in catalysis. It can act as a catalyst in hydrogenation reactions, olefin metathesis, and other transformations involving alkenes. The compound's reactivity is largely attributed to the ruthenium center, which can undergo oxidation and reduction processes. For example, it can facilitate the conversion of alkenes to alkanes under appropriate conditions .

Dichloro(1,5-cyclooctadiene)ruthenium(II) can be synthesized through several methods:

  • Direct Reaction: Ruthenium dichloride can be reacted with 1,5-cyclooctadiene in an inert atmosphere to yield dichloro(1,5-cyclooctadiene)ruthenium(II).
  • Precursor Method: Starting from ruthenium trichloride and employing various ligands can also lead to the formation of this compound.
  • Polymerization: The polymeric form of dichloro(1,5-cyclooctadiene)ruthenium(II) can be produced through controlled polymerization techniques involving the monomeric units .

Dichloro(1,5-cyclooctadiene)ruthenium(II) has several applications:

  • Catalysis: It serves as a catalyst in organic reactions such as olefin metathesis and hydrogenation.
  • Material Science: Its unique properties make it suitable for developing advanced materials.
  • Research: Used extensively in academic and industrial research settings for studying metal-ligand interactions and reaction mechanisms .

Interaction studies involving dichloro(1,5-cyclooctadiene)ruthenium(II) focus on its coordination behavior with various ligands and substrates. These interactions are crucial for understanding its catalytic efficiency and selectivity in chemical transformations. Studies have shown that the electronic properties of the ruthenium center can significantly influence its reactivity with different organic molecules .

Dichloro(1,5-cyclooctadiene)ruthenium(II) shares similarities with various other metal complexes. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Dichloro(bipyridine)ruthenium(II)C10H8Cl2RuC_{10}H_{8}Cl_2RuExhibits different ligand interactions
Dichloro(phenanthroline)ruthenium(II)C12H8Cl2RuC_{12}H_{8}Cl_2RuKnown for enhanced photophysical properties
Tris(1,3-dimethylimidazol-2-ylidene)rutheniumC15H18N6RuC_{15}H_{18}N_6RuFeatures a different ligand framework

Uniqueness: The unique aspect of dichloro(1,5-cyclooctadiene)ruthenium(II) lies in its ability to stabilize certain reaction intermediates due to the cyclic diene ligand's flexibility and sterics, making it particularly effective for specific catalytic applications compared to other ruthenium complexes .

Exact Mass

279.935946 g/mol

Monoisotopic Mass

279.935946 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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